Annotine
Overview
Description
Annotine is a minor alkaloid found in the plant Lycopodium annotinum L. It is a naturally occurring compound that has been studied for its unique chemical structure and potential applications. This compound is part of the Lycopodium alkaloids family, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Annotine can be isolated from the whole plant of Lycopodium annotinum. The process involves crushing the plant material and extracting the alkaloid using aqueous solutions. The extract is then purified through various chemical processes to obtain pure this compound .
Industrial Production Methods: The industrial production of this compound follows similar extraction and purification methods as the laboratory-scale preparation. it is scaled up to handle larger quantities of plant material and involves more efficient extraction techniques to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Annotine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using chromic acid, leading to the formation of various oxidized products.
Reduction: this compound can be reduced using sodium borohydride, resulting in the formation of dihydrothis compound.
Substitution: this compound can react with cyanogen bromide to form different substituted products.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used as a reducing agent.
Substitution: Cyanogen bromide is used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Dihydrothis compound.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Chemistry: Annotine is used as a model compound for studying the chemical behavior of alkaloids and their derivatives.
Biology: this compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Industry: this compound and its derivatives are being investigated for their potential use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of annotine involves its interaction with specific molecular targets in biological systems. This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved in this compound’s action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Annotine is part of the Lycopodium alkaloids family, which includes several other compounds with similar structures and properties. Some of the similar compounds include:
- Lycopodine
- Fawcettimine
- Huperzine A
Uniqueness of this compound: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits.
Properties
IUPAC Name |
(1S,2S,10S,11R,13R)-10-hydroxy-16-methyl-14-oxa-6-azapentacyclo[8.7.0.01,6.02,13.011,16]heptadec-8-en-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-14-9-15-10-4-2-6-17(15)7-3-5-16(15,19)12(14)8-11(10)20-13(14)18/h3,5,10-12,19H,2,4,6-9H2,1H3/t10-,11-,12-,14?,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZRLGLWPJJDGC-KPYWPBPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC34C5CCCN3CC=CC4(C1CC5OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C[C@@]34[C@@H]5CCCN3CC=C[C@@]4([C@@H]1C[C@H]5OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331834 | |
Record name | Annotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-59-3 | |
Record name | Annotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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